molecular formula C13H21NO3 B14164243 Trichocereine CAS No. 529-91-9

Trichocereine

Cat. No.: B14164243
CAS No.: 529-91-9
M. Wt: 239.31 g/mol
InChI Key: BTSKBPJWJZFTPQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichocereine can be synthesized through several methods. One common route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with dimethylamine, yielding this compound hydrochloride . Another method involves the conversion of 3,4,5-trimethoxyphenylacetic acid to this compound hydrochloride with an overall yield of 47% .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trichocereine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form simpler amines.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler amines.

Scientific Research Applications

Trichocereine has several applications in scientific research:

Mechanism of Action

The mechanism of action of trichocereine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an agonist at serotonin receptors, similar to mescaline. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects .

Comparison with Similar Compounds

    Mescaline: Chemically similar to trichocereine, mescaline is another cactus alkaloid with well-known psychoactive properties.

    Tyramine: Another phenethylamine derivative found in various plants.

    Hordenine: A naturally occurring alkaloid with stimulant properties.

Uniqueness of this compound: this compound is unique due to its specific structural modifications, such as the presence of three methoxy groups and a dimethylamino group. These modifications confer distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

CAS No.

529-91-9

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

N,N-dimethyl-2-(3,4,5-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C13H21NO3/c1-14(2)7-6-10-8-11(15-3)13(17-5)12(9-10)16-4/h8-9H,6-7H2,1-5H3

InChI Key

BTSKBPJWJZFTPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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